Cas no 876918-50-2 (Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl)-)

Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl)- 化学的及び物理的性質
名前と識別子
-
- Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl)-
- 4-Bromo-1-isobutoxy-2-(trifluoromethyl)benzene
- MFCD27931152
- 876918-50-2
- 4-bromo-1-isobutoxy-2-(trifluoromethyl)benzene
-
- インチ: InChI=1S/C11H12BrF3O/c1-7(2)6-16-10-4-3-8(12)5-9(10)11(13,14)15/h3-5,7H,6H2,1-2H3
- InChIKey: MIZILKHGSUDBKT-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 296.00236Da
- どういたいしつりょう: 296.00236Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- 疎水性パラメータ計算基準値(XlogP): 4.8
Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB611125-10g |
4-Bromo-1-isobutoxy-2-(trifluoromethyl)benzene; . |
876918-50-2 | 10g |
€303.10 | 2024-07-19 | ||
abcr | AB611125-5g |
4-Bromo-1-isobutoxy-2-(trifluoromethyl)benzene; . |
876918-50-2 | 5g |
€200.60 | 2024-07-19 | ||
Enamine | EN300-11685916-1.0g |
4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl)benzene |
876918-50-2 | 95% | 1.0g |
$0.0 | 2022-12-10 | |
abcr | AB611125-25g |
4-Bromo-1-isobutoxy-2-(trifluoromethyl)benzene; . |
876918-50-2 | 25g |
€545.40 | 2024-07-19 | ||
abcr | AB611125-100g |
4-Bromo-1-isobutoxy-2-(trifluoromethyl)benzene; . |
876918-50-2 | 100g |
€1605.90 | 2024-07-19 |
Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl)- 関連文献
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl)-に関する追加情報
Introduction to Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl) (CAS No. 876918-50-2)
Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl), identified by its CAS number 876918-50-2, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of aromatic hydrocarbons that have been extensively studied for their diverse applications in drug development and material science. The presence of both bromine and trifluoromethyl substituents, along with an alkoxy group, makes this molecule a versatile intermediate in synthetic chemistry.
The structural features of Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl) contribute to its unique chemical properties. The bromine atom at the 4-position enhances reactivity in nucleophilic substitution reactions, while the trifluoromethyl group introduces electron-withdrawing effects, influencing the overall electronic distribution of the molecule. The 2-methylpropoxy group adds steric bulk and further modulates the reactivity profile, making it a valuable building block in the synthesis of more complex molecules.
In recent years, this compound has garnered attention in the pharmaceutical industry due to its potential as a precursor in the synthesis of active pharmaceutical ingredients (APIs). The combination of these functional groups allows for facile modifications, enabling chemists to explore a wide range of structural variations. This flexibility is crucial in drug discovery, where subtle changes in molecular structure can significantly impact biological activity.
One of the most compelling aspects of Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl) is its role in the development of novel therapeutic agents. Researchers have leveraged its scaffold to create compounds with enhanced pharmacological properties. For instance, derivatives of this molecule have been investigated for their potential anti-inflammatory and anticancer effects. The trifluoromethyl group, in particular, is known to improve metabolic stability and binding affinity to biological targets, making it a preferred moiety in drug design.
The synthesis of Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl) involves a series of well-established organic reactions. The bromination step is typically carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF). Subsequent nucleophilic substitution with the 2-methylpropoxy group is achieved using sodium hydride or potassium hydroxide to deprotonate the alcohol equivalent followed by reaction with a halogenated alkane. Finally, introduction of the trifluoromethyl group can be accomplished via electrophilic aromatic substitution using trifluoromethanesulfonic anhydride or other suitable reagents.
The electronic and steric properties of this compound make it an excellent candidate for further functionalization. For example, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings can be employed to introduce additional aryl or heteroaryl groups. These modifications are particularly useful in generating libraries of compounds for high-throughput screening (HTS) to identify new lead candidates.
In conclusion, Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl) (CAS No. 876918-50-2) represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity profile make it a valuable tool for synthetic chemists seeking to create novel therapeutic agents. As research continues to uncover new applications for this molecule, its importance in the chemical and pharmaceutical industries is likely to grow even further.
876918-50-2 (Benzene, 4-bromo-1-(2-methylpropoxy)-2-(trifluoromethyl)-) 関連製品
- 2229513-28-2(tert-butyl N-2-(1-amino-2-methylpropan-2-yl)-5-methoxyphenylcarbamate)
- 1856328-98-7(1-(Quinolin-4-yl)cyclopropane-1-carbonitrile)
- 2105684-31-7(3-amino-1-(3-chloro-2-methoxyphenyl)propan-1-one)
- 934397-98-5(5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one)
- 2138249-72-4(2,2-difluoro-3-(2-methoxy-2-methylpropoxy)-N-methylpropan-1-amine)
- 1804353-29-4(Methyl 3-(chloromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-6-carboxylate)
- 1926163-29-2(Tyr-Uroguanylin (mouse, rat))
- 955553-02-3(N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide)
- 4965-26-8(5-Nitrobenzobthiophene)
- 802559-15-5(2-Phenyl-3-piperidin-1-yl-propan-1-ol)
